molecular formula C19H21FN2O2 B2864098 3-(3-(4-fluorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 1797268-17-7

3-(3-(4-fluorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B2864098
CAS RN: 1797268-17-7
M. Wt: 328.387
InChI Key: YTITUQZHJZJCSR-UHFFFAOYSA-N
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Description

3-(3-(4-fluorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The compound is also known as F15599 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Novel Synthesis Pathways

Research has developed novel synthetic pathways for creating complex fluorinated compounds, including those with pyridine and azepane structures, which are essential in medicinal chemistry for their potential biological activities. These methods involve intricate steps like Ireland-Claisen and aza-Cope rearrangements, demonstrating the compound's relevance in synthetic organic chemistry for creating pharmacologically relevant structures (Wittmann et al., 2006).

Enzyme Inhibition

Compounds with azepane derivatives have been studied for their inhibitory activity against specific enzymes, such as protein kinase B (PKB-alpha), a target in cancer research. The structural optimization of such compounds highlights their application in drug discovery, particularly in designing new therapeutic agents with improved plasma stability and efficacy (Breitenlechner et al., 2004).

Photophysical Properties

The study of fluorophores, such as those based on boron dipyrromethene (BODIPY) structures, reveals the compound's potential application in developing new fluorescent materials. These materials are crucial for biological imaging and sensing applications, where their photostability and brightness are of paramount importance (Boens et al., 2019).

Organocatalysis

Zwitterionic salts derived from related compounds have been used as organocatalysts in transesterification reactions, indicating the compound's potential utility in green chemistry and catalysis. These findings open pathways for the development of environmentally friendly catalytic processes (Ishihara et al., 2008).

properties

IUPAC Name

3-[3-(4-fluorophenyl)azepane-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-21-11-4-6-17(18(21)23)19(24)22-12-3-2-5-15(13-22)14-7-9-16(20)10-8-14/h4,6-11,15H,2-3,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTITUQZHJZJCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-fluorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one

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